4-Desmethoxy-4-bromo Trimethoprim-d3
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Overview
Description
4-Desmethoxy-4-bromo Trimethoprim-d3 is a deuterated analogue of 4-Desmethoxy-4-bromo Trimethoprim. It is a synthetic organic compound with the molecular formula C13H12D3BrN4O2 and a molecular weight of 342.21 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotopic labeling which aids in various analytical techniques .
Mechanism of Action
Target of Action
The primary target of 4-Desmethoxy-4-bromo Trimethoprim-d3 is the bacterial enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids .
Mode of Action
This compound inhibits the bacterial enzyme dihydrofolate reductase . By inhibiting this enzyme, the compound interferes with the conversion of dihydrofolic acid to tetrahydrofolic acid, a step that is essential in the bacterial synthesis of nucleic acids and proteins .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folic acid pathway , leading to a deficiency of tetrahydrofolate . This deficiency impairs the synthesis of nucleic acids and proteins, which in turn inhibits bacterial growth and replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By disrupting the synthesis of nucleic acids and proteins, the compound effectively halts the proliferation of bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances, and the specific characteristics of the bacterial strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3 involves the deuteration of 4-Desmethoxy-4-bromo Trimethoprim. The process typically includes the following steps:
Bromination: The starting material undergoes bromination to introduce the bromine atom at the desired position.
Deuteration: The methoxy group is replaced with a deuterated methoxy group using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine and appropriate catalysts.
Deuteration: Employing deuterated methanol or other deuterated reagents in large reactors to ensure uniform deuteration.
Chemical Reactions Analysis
Types of Reactions
4-Desmethoxy-4-bromo Trimethoprim-d3 can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogues with altered functional groups.
Scientific Research Applications
4-Desmethoxy-4-bromo Trimethoprim-d3 is widely used in scientific research due to its stable isotopic labeling. Applications include:
Comparison with Similar Compounds
Similar Compounds
4-Desmethoxy-4-bromo Trimethoprim: The non-deuterated analogue with similar chemical properties but without the isotopic labeling.
Trimethoprim: A related compound that also inhibits dihydrofolate reductase but lacks the bromine and deuterated methoxy groups.
Uniqueness
4-Desmethoxy-4-bromo Trimethoprim-d3 is unique due to its stable isotopic labeling, which provides distinct advantages in analytical and research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in metabolic and pharmacokinetic studies.
Properties
IUPAC Name |
5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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